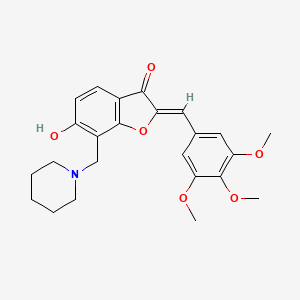

(Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzofuran core with a ketone group at the 3-position. The (Z)-configuration of the benzylidene moiety (3,4,5-trimethoxy-substituted) and the 7-position piperidin-1-ylmethyl substituent define its structural uniqueness.

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-(piperidin-1-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO6/c1-28-20-12-15(13-21(29-2)24(20)30-3)11-19-22(27)16-7-8-18(26)17(23(16)31-19)14-25-9-5-4-6-10-25/h7-8,11-13,26H,4-6,9-10,14H2,1-3H3/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAHJUYQPGPVTR-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-Hydroxy-7-(piperidin-1-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the class of benzofuran derivatives. Its unique molecular structure, characterized by a piperidine moiety and multiple methoxy groups, suggests significant potential for various biological activities. This article provides an overview of the compound's biological activity based on current research findings.

- Molecular Formula : C23H25NO5

- Molecular Weight : 395.455 g/mol

- Structure : The compound features a benzofuran core with piperidine and methoxy substitutions, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with piperidine and benzofuran structures have shown promising antibacterial and antifungal properties.

- Anticancer Potential : The presence of methoxy groups is often associated with enhanced anticancer activity.

- Neuroprotective Effects : Piperidine derivatives are noted for their neuroprotective capabilities.

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit specific enzymes that play roles in cancer progression and microbial resistance.

- Receptor Modulation : The compound may interact with various receptors in the body, influencing pathways related to inflammation and cell proliferation.

- Oxidative Stress Reduction : Some studies suggest that methoxy-substituted compounds can reduce oxidative stress, contributing to their protective effects in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.030 mg/mL |

| Candida albicans | 0.025 mg/mL |

Anticancer Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines, notably breast and colon cancers. The mechanism appears to involve the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Caspase activation |

| HT-29 (Colon) | 15 | Cell cycle arrest |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position Variations on the Benzylidene Moiety

The position of methoxy groups on the benzylidene ring significantly impacts molecular interactions.

- Shifting substituents to 2,4,5 or 2,3,4 positions may alter steric hindrance or hydrogen-bonding capacity, affecting target affinity . The 2,3,4-trimethoxy analog () introduces a methyl group at the benzofuran 4-position, likely enhancing lipophilicity and metabolic stability .

Heterocyclic Substituent Variations

The nature of the nitrogen-containing substituent at the 7-position influences solubility and receptor interactions.

- Piperidine vs. The 4-(2-hydroxyethyl)piperazinyl group in ’s compound may improve aqueous solubility due to the hydroxyl group, enhancing bioavailability .

Core Benzofuran Modifications

Addition of methyl groups to the benzofuran core alters steric and electronic properties.

| Compound Name | Benzofuran Core Modification |

|---|---|

| (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | 4-Methyl group |

- This could enhance selectivity for biological targets .

Theoretical Implications for Bioactivity

While specific activity data are unavailable in the provided evidence, structural analysis suggests:

3,4,5-Trimethoxybenzylidene analogs may exhibit stronger tubulin polymerization inhibition compared to 2,3,4- or 2,4,5-substituted derivatives, based on colchicine-like motifs .

Piperazinyl derivatives (e.g., ) could demonstrate improved solubility and CNS penetration compared to piperidine analogs .

4-Methyl substitution () may enhance metabolic stability by shielding oxidation-prone sites on the benzofuran core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.